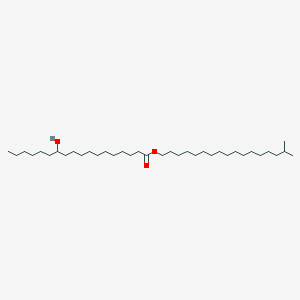
Isostearyl hydroxystearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isostearyl hydroxystearate (IHS) is a synthetic ester derived from isostearyl alcohol and hydroxystearic acid. It is widely used in the cosmetic industry due to its unique properties, such as emolliency, lubrication, and water repellency. IHS is also used in the formulation of personal care products, such as lipsticks, sunscreens, and lotions.
Wirkmechanismus
The mechanism of action of Isostearyl hydroxystearate is based on its chemical structure. Isostearyl hydroxystearate is a long-chain ester, which means that it has a high molecular weight. The high molecular weight of Isostearyl hydroxystearate allows it to form a film on the surface of the skin, which helps to reduce moisture loss and improve skin hydration. Additionally, Isostearyl hydroxystearate has a low surface tension, which makes it an effective emulsifier and dispersant.
Biochemical and Physiological Effects:
Isostearyl hydroxystearate has been shown to have several biochemical and physiological effects on the skin. It has been shown to improve skin hydration, reduce transepidermal water loss, and improve skin smoothness and texture. Additionally, Isostearyl hydroxystearate has been shown to have antioxidant properties, which help to protect the skin from environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Isostearyl hydroxystearate in lab experiments is its stability. Isostearyl hydroxystearate is a stable compound that does not degrade easily, which makes it an ideal ingredient for long-term studies. Additionally, Isostearyl hydroxystearate is readily available and relatively inexpensive, which makes it a cost-effective ingredient for lab experiments. One of the limitations of using Isostearyl hydroxystearate in lab experiments is its limited solubility in water. This can make it difficult to incorporate into aqueous formulations.
Zukünftige Richtungen
There are several future directions for the use of Isostearyl hydroxystearate in the cosmetic industry. One area of research is the use of Isostearyl hydroxystearate in anti-aging formulations. Isostearyl hydroxystearate has been shown to have antioxidant properties, which can help to protect the skin from environmental damage and reduce the signs of aging. Additionally, there is potential for the use of Isostearyl hydroxystearate in hair care products, as it has been shown to improve hair shine and reduce frizz. Another area of research is the use of Isostearyl hydroxystearate in natural and organic formulations, as it is a synthetic compound. There is potential for the development of natural and organic alternatives to Isostearyl hydroxystearate that have similar properties.
Conclusion:
In conclusion, Isostearyl hydroxystearate is a synthetic ester that is widely used in the cosmetic industry. It is synthesized by the esterification of isostearyl alcohol and hydroxystearic acid and has unique properties, such as emolliency, lubrication, and water repellency. Isostearyl hydroxystearate has been extensively studied for its use in the cosmetic industry and has several biochemical and physiological effects on the skin. There are several future directions for the use of Isostearyl hydroxystearate in the cosmetic industry, including anti-aging formulations, hair care products, and natural and organic alternatives.
Synthesemethoden
Isostearyl hydroxystearate is synthesized by the esterification of isostearyl alcohol and hydroxystearic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction is carried out at high temperature and pressure to achieve maximum yield. The resulting product is a clear, colorless liquid with a mild odor.
Wissenschaftliche Forschungsanwendungen
Isostearyl hydroxystearate has been extensively studied for its use in the cosmetic industry. It is used as an emollient, which helps to soften and soothe the skin. Isostearyl hydroxystearate is also used as a lubricant, which reduces friction and provides a smooth texture to the product. Additionally, Isostearyl hydroxystearate is used as a water repellent, which helps to prevent moisture loss from the skin.
Eigenschaften
CAS-Nummer |
162888-05-3 |
|---|---|
Produktname |
Isostearyl hydroxystearate |
Molekularformel |
C36H72O3 |
Molekulargewicht |
553 g/mol |
IUPAC-Name |
16-methylheptadecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C36H72O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h34-35,37H,4-33H2,1-3H3 |
InChI-Schlüssel |
MZHRZGNAWRBAAD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Synonyme |
ISOSTEARYL HYDROXYSTEARATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
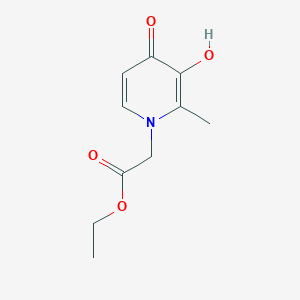
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
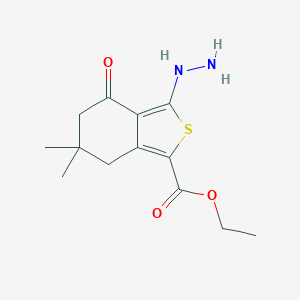
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
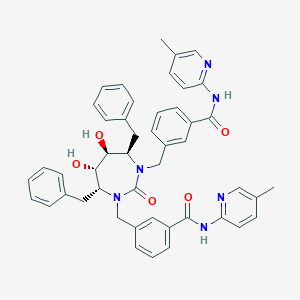
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
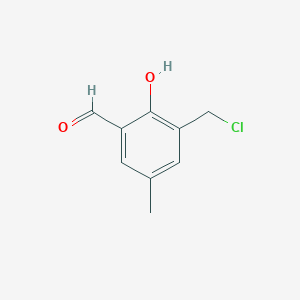
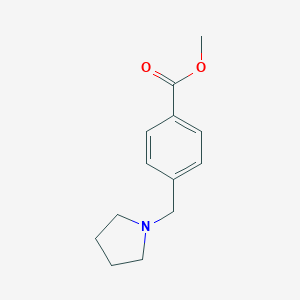
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)

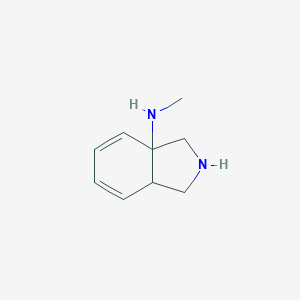
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)